molecular formula C11H10ClNO B15333348 7-Chloro-6-methoxy-3-methylisoquinoline

7-Chloro-6-methoxy-3-methylisoquinoline

Cat. No.: B15333348
M. Wt: 207.65 g/mol
InChI Key: ALBBWZPLRRILNL-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-3-methylisoquinoline is a halogenated isoquinoline derivative characterized by a chloro substituent at position 7, a methoxy group at position 6, and a methyl group at position 3. This compound belongs to the isoquinoline alkaloid family, which is notable for its diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation properties. The structural arrangement of substituents on the isoquinoline scaffold significantly influences its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

7-chloro-6-methoxy-3-methylisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-3-8-5-11(14-2)10(12)4-9(8)6-13-7/h3-6H,1-2H3

InChI Key

ALBBWZPLRRILNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2C=N1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the use of ammonium acetate and ortho-bromoarylaldehydes under microwave irradiation .

Industrial Production Methods: Industrial production of isoquinolines, including this compound, often employs large-scale cyclization reactions. These methods may utilize transition metal catalysts, such as palladium or copper, to facilitate the cyclization process. Additionally, green chemistry approaches, such as the use of ionic liquids or ultrasound irradiation, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroisoquinolines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroisoquinolines.

    Substitution: Various substituted isoquinolines depending on the electrophile used.

Scientific Research Applications

7-Chloro-6-methoxy-3-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity. Specific pathways and targets can vary depending on the biological context and the specific isoquinoline derivative being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substituent positions and types in isoquinoline derivatives critically affect their reactivity, spectral characteristics, and bioactivity. Below is a comparison of 7-chloro-6-methoxy-3-methylisoquinoline with key analogs:

Table 1: Substituent Positions and Key Features
Compound Name Substituents (Positions) Core Structure Key Features
This compound Cl (7), OMe (6), Me (3) Isoquinoline Chloro and methoxy groups enhance lipophilicity; methyl stabilizes position 3
1-Chloro-6-methoxyisoquinoline Cl (1), OMe (6) Isoquinoline Chloro at position 1 alters electron density; lacks methyl group at C3
3-Chloro-6-fluoro-7-methoxyisoquinoline Cl (3), F (6), OMe (7) Isoquinoline Fluoro at 6 increases electronegativity; chloro at 3 affects steric bulk
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate OMe (7), Me (1), COOEt (3) Isoquinoline Ester group at 3 enhances solubility; methoxy at 7 differs from target
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide OH (7), OMe (6), Me (1), N-oxide Dihydroisoquinoline N-oxide and hydroxy groups increase polarity; dihydro structure reduces aromaticity

Physicochemical Properties

Substituents influence melting points, solubility, and spectral data. For example:

  • Melting Points: Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate (from ) has a melting point of 142–144°C . The target compound likely has a similar range due to chloro and methyl groups, but exact data are unavailable.
  • Solubility: Compounds with ester groups (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate) exhibit higher solubility in polar solvents compared to non-esterified analogs . The N-oxide derivative () shows increased water solubility due to its polar functional groups .
Table 2: NMR Spectral Data Comparison
Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Source
This compound (Hypothetical) H-5: ~8.5 (d, J=5.5 Hz) C-7 (Cl): ~135; C-6 (OMe): ~155 -
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate H-5: 8.42 (d, J=5.5 Hz); OMe: 3.98 (s) C=O: 165.2; C-7 (Cl): 134.9
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide C-1: 138.9; C-3: 57.9 (N-oxide effect)
3-Chloro-6-fluoro-7-methoxyisoquinoline H-2: 7.89 (d, J=8.2 Hz); F: 4.45 (s) C-3 (Cl): 128.5; C-6 (F): 162.3

Key Research Findings

Substituent Effects on Reactivity :

  • Chloro at position 7 (target compound) deactivates the aromatic ring toward electrophilic substitution but enhances stability in basic conditions compared to hydroxy or methoxy analogs .
  • Methoxy groups at position 6 increase electron density at adjacent carbons, influencing regioselectivity in further functionalization .

Structural Insights from Crystallography: Chloro-methoxyquinoline derivatives (e.g., 2-chloro-6-methoxyquinoline-3-carbaldehyde) exhibit planar molecular geometries, with bond lengths comparable to isoquinoline analogs (C-Cl: ~1.73 Å; C-OMe: ~1.41 Å) .

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